5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (CAS 710322-69-3) is a functionalized pyrazine derivative characterized by a carboxylic acid group at the 2-position and a 2-methoxyethoxy group at the 5-position of the heteroaromatic ring. It belongs to the pyrazine-2-carboxylic acid family, a class of compounds recognized for their diverse biological activities, including anticancer, antimycobacterial, and kinase inhibitory properties.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 710322-69-3
Cat. No. B1398852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
CAS710322-69-3
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCOCCOC1=NC=C(N=C1)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyVCAZYWLOBFNPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid (CAS 710322-69-3): A Key Pyrazine Scaffold for Research Procurement


5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (CAS 710322-69-3) is a functionalized pyrazine derivative characterized by a carboxylic acid group at the 2-position and a 2-methoxyethoxy group at the 5-position of the heteroaromatic ring . It belongs to the pyrazine-2-carboxylic acid family, a class of compounds recognized for their diverse biological activities, including anticancer, antimycobacterial, and kinase inhibitory properties . The presence of the 2-methoxyethoxy side chain is a key structural feature that differentiates this molecule from other 5-substituted pyrazine-2-carboxylic acid analogs, potentially influencing its physicochemical properties and synthetic utility .

Why Generic Substitution is Not Advisable for 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid Procurement


The high value of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid as a research reagent stems from its specific substitution pattern. Interchanging it with other 5-substituted pyrazine-2-carboxylic acids is not a trivial substitution. The identity and nature of the 5-substituent directly dictate the compound's downstream chemical reactivity, physicochemical properties, and, most importantly, its biological activity profile. As evidenced by the distinct herbicidal efficacy of 5-fluoro- and 5-bromo-substituted pyrazine-2-carboxylic acids [1] and the potent anticancer activity of specific pyrazine-2-carboxylic acid derivatives [2], even minor changes at this position can lead to dramatic, non-linear alterations in function. Therefore, sourcing a precise analog with a specific 5-substituent is critical for maintaining experimental fidelity and project continuity.

Quantitative Differentiation Evidence for 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid


Synthetic Accessibility: A 70-90% Yield Advantage for Alkoxy-Substituted Pyrazine-2-carboxylic Acids

A modern, one-step synthetic method has been reported for alkoxy-substituted pyrazine derivatives, which is directly applicable to the preparation of compounds like 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid [1]. This process utilizes an improved acid-mediated coupling reaction and affords the desired products in good yields of 70–90% [1]. This represents a significant improvement over older, multi-step syntheses for similar 5-substituted pyrazine-2-carboxylic acids, for which yields are often not reported or are significantly lower [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Positional Isomer Differentiation: 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid is Structurally Distinct from the 6-Substituted Isomer

A key differentiator for procurement is the unambiguous identity of the 5-substituted isomer. The 6-substituted analog, 6-(2-methoxyethoxy)pyrazine-2-carboxylic acid, is a distinct chemical entity with a different CAS number (1514792-98-3) . In drug discovery, even minor positional shifts in a substitution pattern can lead to significant changes in target binding affinity and selectivity. While direct biological comparison data for this specific pair is absent in the literature, the fundamental principle of SAR dictates that these two isomers are not interchangeable and should be treated as separate, unique chemical probes [1].

Analytical Chemistry Structure-Activity Relationship (SAR) Medicinal Chemistry

Optimal Research and Industrial Applications for 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid


Medicinal Chemistry Building Block for Kinase Inhibitor Development

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid can serve as a key intermediate in the synthesis of novel kinase inhibitors. Its carboxylic acid group provides a convenient handle for amide bond formation, while the 2-methoxyethoxy group can be exploited to modulate physicochemical properties or engage in specific interactions within the target protein's binding pocket. The robust and high-yielding synthetic route for this compound class [1] ensures a reliable supply of this valuable building block for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Synthesis of Functionalized Pyrazine Derivatives via Modern Coupling Chemistry

This compound is ideally suited for use in modern coupling chemistry to generate diverse libraries of pyrazine derivatives. The high-yielding (70-90%) one-step synthesis [1] ensures that this specific scaffold is readily available. Its distinct substitution pattern, confirmed by its unique CAS number , makes it a valuable starting point for exploring chemical space around the pyrazine core, enabling researchers to systematically investigate the impact of the 5-(2-methoxyethoxy) group on downstream molecular properties and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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